



# (-)-Borneol as a penetration enhancer for transdermal drug delivery.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (-)-Borneol |           |
| Cat. No.:            | B1667373    | Get Quote |

An emerging area of interest in transdermal drug delivery systems (TDDS) is the use of natural compounds as penetration enhancers. Among these, **(-)-Borneol**, a bicyclic monoterpene found in the essential oils of various medicinal plants, has garnered significant attention.[1][2] Traditionally used in Chinese medicine under names like "Bing Pian," **(-)-borneol** is recognized for its ability to facilitate the transport of drugs across biological barriers, including the skin.[1][3] Its lipophilic nature and low molecular weight contribute to its efficacy in reversibly disrupting the primary barrier of the skin, the stratum corneum, thereby enhancing the permeation of a wide range of therapeutic agents.[3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **(-)-borneol** as a penetration enhancer in transdermal formulations. It covers its mechanism of action, quantitative efficacy data, and standardized experimental methodologies.

#### **Mechanism of Action**

(-)-Borneol primarily enhances drug permeation by interacting with the lipids and proteins of the stratum corneum (SC), the outermost layer of the epidermis. The SC is often described as a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar). This lipid matrix is the main barrier to drug absorption.

The proposed mechanisms by which **(-)-borneol** disrupts this barrier include:

#### Methodological & Application





- Disruption of Lipid Bilayers: **(-)-Borneol** inserts itself into the highly ordered intercellular lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipid alkyl chains, increasing their fluidity and creating pathways for drug molecules to pass through.[3] [4]
- Lipid Extraction: Studies suggest that borneol may extract a portion of the intercellular lipids from the stratum corneum, further compromising its barrier function.[4][5]
- Interaction with Keratin: Borneol may also interact with the intracellular keratin filaments within the corneocytes, potentially altering their conformation and increasing the overall permeability of the tissue.

These actions collectively lead to a temporary and reversible increase in skin permeability, allowing for enhanced delivery of co-administered drugs.





Click to download full resolution via product page

Caption: Mechanism of (-)-Borneol as a skin penetration enhancer.



### **Quantitative Data on Penetration Enhancement**

The effectiveness of **(-)-borneol** as a penetration enhancer is often quantified by the Enhancement Ratio (ER), which is the ratio of the drug's permeability coefficient or flux with the enhancer to that without it. The following tables summarize the quantitative effects of **(-)-borneol** on the transdermal permeation of various drugs from published studies.

Table 1: Enhancement Effect of (-)-Borneol on Drugs with Varying Lipophilicity

| Model Drug     | LogP  | Borneol<br>Concentration | Enhancement<br>Ratio (ER)              | Reference |
|----------------|-------|--------------------------|----------------------------------------|-----------|
| 5-Fluorouracil | -0.89 | 0.5%                     | 4.85                                   | [6]       |
| 5-Fluorouracil | 1.0%  | 5.23                     | [6]                                    | _         |
| 5-Fluorouracil | 2.0%  | 6.12                     | [6]                                    |           |
| Antipyrine     | 0.4   | Not specified            | Parabolic curve relationship with logP | [3][4]    |
| Aspirin        | 1.19  | Not specified            | Parabolic curve relationship with logP | [3][4]    |
| Salicylic Acid | 2.26  | Not specified            | Parabolic curve relationship with logP | [3][4]    |
| Ibuprofen      | 3.97  | Not specified            | Parabolic curve relationship with logP | [3][4]    |

Note: One study indicated that borneol exhibits optimal permeation activity for relatively hydrophilic drugs with an estimated logP value between -0.5 and 0.5.[3][4]

Table 2: Effect of (-)-Borneol on the Permeation of Lipophilic Drugs



| Model Drug   | Formulation                 | Borneol<br>Concentration | Key Finding                          | Reference |
|--------------|-----------------------------|--------------------------|--------------------------------------|-----------|
| Progesterone | Microemulsion-<br>based gel | 4%                       | 83% drug<br>release after 9<br>hours | [7][8]    |
| Osthole      | Not specified               | 0.09% - 0.54%            | Lower permeation than control        | [9]       |
| Osthole      | Not specified               | > 0.54%                  | Higher<br>permeation than<br>control | [9]       |

## **Experimental Protocols**

Detailed protocols for evaluating the efficacy and safety of **(-)-borneol** as a penetration enhancer are provided below.

## Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is the standard method for assessing the rate and extent of drug permeation through the skin.[10][11]

- 1. Materials and Equipment:
- Vertical static Franz diffusion cells
- Full-thickness or dermatomed skin (human or animal, e.g., rat, pig)
- Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Circulating water bath
- Magnetic stirrer and stir bars



- Test formulation (drug with and without (-)-borneol)
- Analytical equipment (e.g., HPLC, LC-MS)
- 2. Skin Membrane Preparation:
- Thaw frozen skin at room temperature.
- Carefully remove any subcutaneous fat and connective tissue using a scalpel.[10]
- Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
- Visually inspect the skin for any imperfections before mounting.[10]
- 3. Franz Diffusion Cell Setup:
- Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[10]
- Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.[10]
- Place a magnetic stir bar in the receptor compartment.
- Equilibrate the cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.[10]
- 4. Experimental Procedure:
- Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.[10]
- Cover the donor compartment to prevent evaporation.[10]
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

#### Methodological & Application





- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
- Store collected samples at -20°C until analysis.[10]
- 5. Data Analysis:
- Analyze the concentration of the drug in the collected samples using a validated analytical method.
- Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
- Determine the steady-state flux (Jss) from the linear portion of the curve.
- Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor compartment.
- Calculate the Enhancement Ratio (ER) = Jss (with borneol) / Jss (without borneol).





Click to download full resolution via product page

Caption: Experimental workflow for in vitro skin permeation studies.



#### **Protocol 2: Cytotoxicity Assay (MTT Assay)**

This protocol assesses the potential toxicity of **(-)-borneol** on skin cells, which is crucial for safety evaluation.[12][13]

- 1. Materials and Equipment:
- Human keratinocyte cell line (e.g., HaCaT) or dermal fibroblasts (e.g., CCC-HSF-1)[4]
- Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
- 96-well cell culture plates
- (-)-Borneol solutions at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilizing agent (e.g., DMSO, isopropanol)
- Microplate reader
- 2. Experimental Procedure:
- Seed the cells (e.g., HaCaT) into a 96-well plate at a predetermined density (e.g., 7,000 cells/well) and allow them to adhere overnight.[13]
- Remove the culture medium and replace it with fresh medium containing various concentrations of (-)-borneol. Include a vehicle control (medium without borneol) and a positive control (e.g., Triton X-100).
- Incubate the plate for a specified period (e.g., 24 hours).
- After incubation, remove the treatment medium and add MTT solution to each well.
- Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

#### Methodological & Application





 Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

#### 3. Data Analysis:

- Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) =
   (Absorbance of treated cells / Absorbance of control cells) x 100.
- Plot cell viability against the concentration of (-)-borneol to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
- Compare the cytotoxicity of borneol to other known enhancers like Azone. Studies have shown borneol to have lower cytotoxicity than Azone.[4][5]





Click to download full resolution via product page

Caption: Experimental workflow for MTT cytotoxicity assay.



## Protocol 3: In Vivo Skin Irritation Assessment (Transepidermal Water Loss)

Transepidermal Water Loss (TEWL) measurement is a non-invasive method to assess the integrity of the skin barrier function. An increase in TEWL indicates barrier disruption and potential irritation.[4][14]

- 1. Materials and Equipment:
- TEWL measurement device (e.g., Tewameter®)
- Test subjects (human volunteers or animals)
- Test formulation (with (-)-borneol) and control formulations
- 2. Experimental Procedure:
- Acclimatize the subjects in a room with controlled temperature and humidity for at least 20-30 minutes before measurements.
- Define test areas on the skin (e.g., volar forearm).
- Measure the baseline TEWL value for each test area.
- Apply a standardized amount of the test and control formulations to the respective areas.
- At specified time points after application (e.g., 1, 4, 8, 24 hours), gently remove any excess formulation and re-measure the TEWL.
- 3. Data Analysis:
- Calculate the change in TEWL from baseline for each formulation at each time point.
- Compare the TEWL values of the borneol-containing formulation to the negative control (vehicle) and a positive control (known irritant, e.g., sodium lauryl sulfate).
- A significant and sustained increase in TEWL compared to the negative control may indicate skin irritation. Studies have shown that borneol has a low skin irritation potential.[3]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Borneol: a Promising Monoterpenoid in Enhancing Drug Delivery Across Various Physiological Barriers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of borneol on the transdermal permeation of drugs with differing lipophilicity and molecular organization of stratum corneum lipids PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synergistic Antitumor Effect of a Borneol-Modified Nanocarrier Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Interpretation on the Different Penetration Enhancement Effect of Borneol and Menthol towards 5-Fluorouracil PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Concentrations on the Transdermal Permeation Enhancing Mechanisms of Borneol: A Coarse-Grained Molecular Dynamics Simulation on Mixed-Bilayer Membranes PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(-)-Borneol as a penetration enhancer for transdermal drug delivery.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667373#borneol-as-a-penetration-enhancer-fortransdermal-drug-delivery]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com